Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate
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Overview
Description
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) to facilitate the cyclization process . The reaction conditions often include room temperature settings and the use of solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method uses a packed reactor containing commercial manganese dioxide to oxidize oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination.
Major Products Formed
Oxidation: The major product is the corresponding oxazole.
Reduction: The major product is the reduced form of the oxazole.
Substitution: The major product is the substituted oxazole derivative.
Scientific Research Applications
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, influencing biological processes such as inflammation, cell proliferation, and apoptosis . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
CAS No. |
92724-22-6 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-9(2)11(17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
AFQCGIZZITYWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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